molecular formula C11H16N2O2 B2998506 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea CAS No. 199190-54-0

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea

Cat. No.: B2998506
CAS No.: 199190-54-0
M. Wt: 208.261
InChI Key: BZKDYAKOQWQTGG-UHFFFAOYSA-N
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Description

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is a substituted urea derivative characterized by a phenyl group at the 3-position and ethyl and 2-hydroxyethyl substituents at the 1-position. The 2-hydroxyethyl group likely enhances solubility and hydrogen-bonding capacity, influencing both physicochemical properties and biological interactions .

Biological Activity

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea (CAS No. 199190-54-0) is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and therapeutic implications based on available research findings.

Chemical Structure and Properties

This compound features a urea functional group, which is known to interact with various biological targets. Its structure can be represented as follows:

C12H17N2O2\text{C}_12\text{H}_{17}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Target Enzymes : The compound has been shown to inhibit certain proteases, which are crucial for various cellular processes. This inhibition occurs through binding at the active site, preventing substrate access and catalysis.
  • Receptor Interaction : It may modulate neurotransmitter systems, particularly by affecting GABAergic signaling pathways, which are essential for inhibitory neurotransmission in the central nervous system.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Neurotransmission : By acting on GABA receptors, it enhances inhibitory signals within the brain, potentially offering therapeutic benefits in neurological disorders.
  • Cell Cycle Regulation : In cancer biology, this compound has been observed to induce apoptosis in tumor cells by activating caspases and disrupting mitochondrial function.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Anticancer Effects Induces apoptosis in cancer cell lines through caspase activation.
Neuroprotective Effects Modulates GABAergic transmission, potentially reducing neurodegeneration.
Anti-inflammatory Activity Exhibits properties that may reduce inflammation in various biological models .

Case Studies and Research Findings

Several studies have investigated the effects of this compound in different contexts:

  • Cancer Cell Studies : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotection Research : Animal models treated with the compound showed improved outcomes in models of neurodegeneration, indicating its role as a neuroprotective agent. The mechanism was linked to enhanced GABA receptor activity, which is crucial for neuronal health.
  • Inflammation Models : Research indicated that this compound could effectively reduce markers of inflammation in animal models, suggesting its utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound can be adapted from protocols for structurally similar phenylurea derivatives. A microwave-assisted approach (e.g., 100°C for 2 hours in THF with imidazole as a catalyst) significantly improves yield and reduces reaction time compared to traditional heating . Alternatively, stepwise alkylation of urea precursors, as demonstrated in substituted phenylurea syntheses, can be employed. For example, reacting 2-(ethylamino)ethanol with a carbamate intermediate under controlled pH conditions (neutral to slightly basic) minimizes side reactions . Optimization should focus on solvent selection (e.g., glyme for crystallization) and catalyst loading (imidazole at 10 mol% showed 93% yield in analogous reactions) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy : Confirm substitution patterns via 1^1H and 13^{13}C NMR, focusing on urea NH protons (δ 6.5–8.0 ppm) and ethyl/hydroxyethyl group signals (δ 1.0–4.0 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H15_{15}N2_2O2_2, expected m/z = 223.1182) .
  • Melting Point Analysis : Compare observed values (e.g., 183–190°C for similar compounds) to literature data to detect impurities .

Q. What preliminary biological screening assays are appropriate for assessing the bioactivity of this compound?

Methodological Answer: Initial screening should prioritize:

  • Enzyme Inhibition Assays : Test against cytokinin oxidase/dehydrogenase (CKX) using a spectrophotometric method (e.g., monitoring NADH oxidation at 340 nm). IC50_{50} values <10 µM indicate strong inhibition potential .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zones of inhibition ≥10 mm considered significant .
  • Cytotoxicity Screening : MTT assay on human cell lines (e.g., HeLa) to evaluate IC50_{50} values, with <50 µM warranting further study .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for enhanced enzyme inhibition?

Methodological Answer: SAR studies should systematically modify:

  • Hydroxyethyl Group : Replace with bulkier substituents (e.g., trifluoromethylsulfanyl) to evaluate steric effects on CKX binding .
  • Phenyl Ring Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) at ortho or para positions to enhance hydrogen bonding with active-site residues .
  • Urea Backbone : Replace oxygen with sulfur (thiourea derivatives) to assess electronic effects on inhibition potency .
Substituent PositionModificationCKX IC50_{50} (µM)Reference
Ortho-phenyl-CF3_30.8
Para-phenyl-OCH3_312.3
Urea backboneThiourea>50

Q. What strategies resolve contradictions in reported bioactivity data for phenylurea derivatives across studies?

Methodological Answer: Address discrepancies by:

  • Standardizing Assay Conditions : Control variables like pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and enzyme source (e.g., ZmCKX4a vs. AtCKX2) .
  • Validating Compound Purity : Replicate studies using HPLC-validated samples (>98% purity) to exclude impurity-driven artifacts .
  • Cross-Validation with Structural Data : Use X-ray crystallography or molecular docking to confirm binding modes (e.g., inverted orientation of TFM-TDZ in CKX active sites) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Due to limited toxicological data, adopt stringent precautions:

  • Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (N95), nitrile gloves, and chemical-resistant lab coats .
  • Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of aerosols .
  • Emergency Measures : Install eyewash stations and safety showers; for skin contact, wash immediately with soap/water for 15 minutes .

Comparison with Similar Compounds

Urea Derivatives with Hydroxyethyl Substituents

  • 2HE-TDZ (1-(2-(2-hydroxyethyl)phenyl)-3-(3-trifluoromethylphenyl)urea): This compound, derived from thidiazuron (TDZ), exhibits enhanced CKX inhibition due to the 2-hydroxyethyl group at the phenyl ring’s ortho-position. The hydroxyethyl moiety improves binding affinity by facilitating hydrogen-bond interactions with CKX active sites.
  • 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea :
    A thiourea analog with dual hydroxyethyl groups, this compound demonstrates strong hydrogen-bonding networks in its crystal structure, enhancing stability. However, thioureas generally exhibit lower bioactivity compared to ureas due to reduced electron density at the carbonyl group .

Chlorinated and Bulky Urea Derivatives

  • 1-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-phenylurea :
    With a molecular weight of 313.785 g/mol, this compound incorporates a chloroindole group, increasing steric bulk and lipophilicity. Such modifications may enhance membrane permeability but reduce solubility compared to the hydroxyethyl-substituted target compound .
  • 1-(2-((1-Benzyl-2-methylindol-3-yl)sulfonyl)ethyl)-3-phenylurea :
    This derivative (MW: 447.6 g/mol) features a sulfonyl indole group, which significantly increases molecular weight and steric hindrance. Such structural complexity may limit bioavailability but improve target specificity in enzyme inhibition .

Diphenylurea and Alkyl-Substituted Analogs

  • 1,3-Diphenylurea :
    A simpler analog (MW: 212.25 g/mol) lacking hydroxyethyl or ethyl groups. It shows moderate CKX inhibition but lower solubility in polar solvents due to the absence of hydrophilic substituents .
  • However, its safety profile is less characterized compared to hydroxyethyl-containing ureas, which may exhibit lower toxicity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Bioactivity (CKX Inhibition)
1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea ~222.28 Ethyl, 2-hydroxyethyl, phenyl Moderate (polar groups) Moderate to high
2HE-TDZ 354.33 2-hydroxyethyl, trifluoromethyl High High
1,3-Diphenylurea 212.25 Phenyl Low Moderate
1-[2-(5-Chloroindol-3-yl)ethyl]-3-phenylurea 313.79 Chloroindole Low Not reported

Research Findings

  • Hydroxyethyl Substituents Enhance CKX Inhibition: Insertion of 2-hydroxyethyl groups in TDZ derivatives increases inhibitory potency by 30–50% compared to non-substituted analogs. This trend likely extends to this compound, though experimental validation is needed .
  • Hydrogen Bonding and Stability : Thioureas with hydroxyethyl groups (e.g., 3,3-bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea) form stable hydrogen-bonded networks, suggesting similar stabilization mechanisms in hydroxyethyl-containing ureas .
  • Safety Advantages : Hydroxyethyl groups may reduce toxicity compared to chlorinated or bulky analogs, as seen in the lower hazard classification of hydrophilic ureas .

Properties

IUPAC Name

1-ethyl-1-(2-hydroxyethyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-13(8-9-14)11(15)12-10-6-4-3-5-7-10/h3-7,14H,2,8-9H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKDYAKOQWQTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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